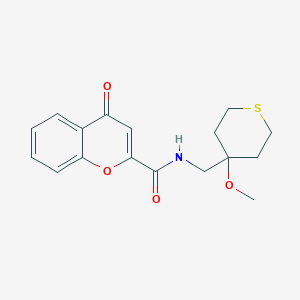

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-21-17(6-8-23-9-7-17)11-18-16(20)15-10-13(19)12-4-2-3-5-14(12)22-15/h2-5,10H,6-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFZKUDTQPHKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the thiopyran ring. The chromene core can be synthesized through a series of condensation reactions involving salicylaldehyde and appropriate ketones. The thiopyran ring is often prepared via cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Critical Analysis of Structural Influences

- Substituent Effects: Thiopyran vs. Piperidine (14n): The thiopyran group in the target compound may enhance membrane permeability due to sulfur’s lipophilicity, whereas 14n’s piperidine moiety improves CNS penetration for AD applications . Alkyl vs.

- Functional Group Positioning :

- The 2-carboxamide vs. 3-carboxamide isomers exhibit distinct electronic profiles, affecting hydrogen-bonding interactions with enzymes like cholinesterases .

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 333.4 g/mol. The compound features a chromene core, a thiopyran ring, and a carboxamide group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO₄S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 2034244-47-6 |

1. Enzyme Inhibition

This compound has been studied for its enzyme inhibition properties, particularly against cholinesterases and cyclooxygenases:

- Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For example, derivatives of chromene have demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .

- Cyclooxygenase Inhibition : The compound's structural components suggest it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Studies indicate that certain chromone derivatives exhibit anti-inflammatory effects through COX inhibition .

2. Antioxidant Activity

The antioxidant potential of this compound has been highlighted in various studies. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous chronic diseases:

- Compounds with similar structures have shown significant free radical scavenging activity, indicating the potential of this compound to protect cells from oxidative damage .

3. Cytotoxicity Studies

Research into the cytotoxic effects of this compound on cancer cell lines has yielded promising results:

- In vitro studies have evaluated the cytotoxicity against breast cancer cell lines (e.g., MCF-7), revealing that certain derivatives can induce apoptosis or inhibit cell proliferation . The specific mechanisms by which these compounds exert their effects are still under investigation.

The biological activity of this compound is hypothesized to involve:

- Binding to Enzyme Active Sites : The compound may interact with the active sites of target enzymes like AChE and COX, leading to inhibition.

- Modulation of Receptor Activity : It could also affect receptor functions by binding to specific sites, altering cellular signaling pathways.

- Antioxidant Mechanisms : The presence of functional groups likely contributes to its ability to scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition Studies : Research has shown that various chromone derivatives exhibit dual inhibitory effects on AChE and BChE, with some compounds achieving low micromolar IC50 values .

- Cytotoxicity Assessment : In vitro tests on MCF-7 cells indicated that certain derivatives can significantly reduce cell viability, suggesting potential as anticancer agents .

- Antioxidant Evaluation : Comparative studies demonstrated that structurally similar compounds possess strong antioxidant capabilities, supporting the hypothesis that this compound may also exhibit similar properties.

Q & A

Q. What synthetic routes are recommended for synthesizing N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with the preparation of the chromene-2-carboxamide core. A common approach involves:

- Amide coupling : Use carbodiimide crosslinkers (e.g., EDCI) with NHS to activate the carboxylic acid moiety for reaction with the thiopyran-methylamine derivative .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical for removing unreacted intermediates. For thiopyran-containing analogs, ensure inert conditions (N₂ atmosphere) to prevent oxidation .

- Yield optimization : Reflux in solvents like dichloromethane or ethanol under controlled pH and temperature (e.g., 105°C for thiocarbonyl introduction) improves reaction efficiency .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions, particularly the methoxytetrahydrothiopyran and chromene moieties. For example, the thiopyran methyl group typically resonates at δ ~2.8–3.2 ppm in NMR .

- Mass Spectrometry (APCI-MS or ESI-MS) : Confirm molecular weight and fragmentation patterns. Look for the parent ion [M+H] and characteristic cleavages (e.g., loss of the methoxytetrahydrothiopyran group) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data between in vitro assays and computational (in silico) predictions for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions or target flexibility. To resolve this:

- Orthogonal assays : Validate in vitro results using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) to confirm target engagement .

- Molecular dynamics (MD) simulations : Refine docking predictions by simulating protein-ligand interactions under physiological conditions (e.g., solvation, pH). Adjust force fields to account for the thiopyran ring’s conformational flexibility .

- Meta-analysis : Compare results with structurally similar compounds (e.g., chromene-carboxamides with tetrahydrothiopyran groups) to identify trends in bioactivity .

Q. What strategies can optimize the compound’s solubility and stability for biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) for in vitro studies. For in vivo applications, consider PEG-based formulations or cyclodextrin encapsulation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via post-synthetic oxidation) to the thiopyran ring without disrupting the chromene core. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- pH adjustment : Test solubility across a pH range (2–9) to identify optimal buffers. For example, the carboxamide group may ionize at alkaline pH, enhancing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.